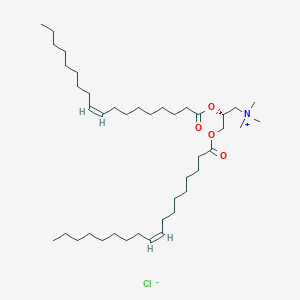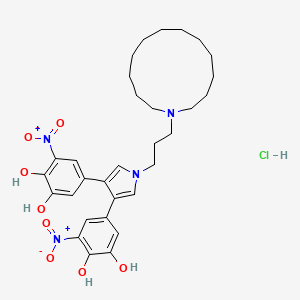
1-(tert-butyl) 2-(2-methyl-4-(prop-2-yn-1-yloxy)butan-2-yl) (E)-diazene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DiaAlk is a clickable, electrophilic diazene probe that enables capture and site-centric proteomic analysis of oxidative post-translational modification (OxiPTM) . It is primarily used in scientific research for studying protein modifications and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DiaAlk involves the preparation of a diazene compound with electrophilic properties. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing diazene compounds typically involve the reaction of hydrazines with oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of DiaAlk is not widely documented, as it is primarily used for research purposes. The compound is typically produced in specialized laboratories with the necessary equipment for handling and synthesizing electrophilic diazene probes.
Analyse Chemischer Reaktionen
Types of Reactions
DiaAlk undergoes various chemical reactions, including:
Oxidation: DiaAlk can participate in oxidative reactions, leading to the formation of different oxidative products.
Substitution: The electrophilic nature of DiaAlk allows it to undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions with DiaAlk include hydrogen peroxide and other peroxides.
Nucleophiles: Nucleophiles such as thiols and amines can react with DiaAlk in substitution reactions.
Major Products
The major products formed from reactions involving DiaAlk depend on the specific reagents and conditions used. In oxidative reactions, various oxidized derivatives of DiaAlk are formed, while substitution reactions yield substituted diazene compounds.
Wissenschaftliche Forschungsanwendungen
DiaAlk is extensively used in scientific research, particularly in the following fields:
Chemistry: DiaAlk is used as a probe for studying oxidative post-translational modifications in proteins.
Biology: Researchers use DiaAlk to investigate protein interactions and modifications in biological systems.
Medicine: DiaAlk is employed in the study of disease mechanisms involving oxidative stress and protein modifications.
Industry: Although primarily a research tool, DiaAlk’s applications in industry include the development of diagnostic assays and therapeutic research.
Wirkmechanismus
DiaAlk exerts its effects through its electrophilic diazene group, which reacts with nucleophilic sites on proteins. This reaction enables the capture and analysis of oxidative post-translational modifications. The molecular targets of DiaAlk include various proteins involved in oxidative stress responses and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazirines: Like DiaAlk, diazirines are used as photoaffinity probes for studying protein interactions.
Azides: Azides are another class of compounds used for labeling and capturing biomolecules in proteomic studies.
Uniqueness of DiaAlk
DiaAlk is unique due to its electrophilic diazene group, which provides specific reactivity towards oxidative post-translational modifications. This specificity makes DiaAlk a valuable tool for studying oxidative stress and related biological processes.
Eigenschaften
Molekularformel |
C14H22N2O5 |
|---|---|
Molekulargewicht |
298.33 g/mol |
IUPAC-Name |
(2-methyl-4-prop-2-ynoxybutan-2-yl) N-[(2-methylpropan-2-yl)oxycarbonylimino]carbamate |
InChI |
InChI=1S/C14H22N2O5/c1-7-9-19-10-8-14(5,6)21-12(18)16-15-11(17)20-13(2,3)4/h1H,8-10H2,2-6H3 |
InChI-Schlüssel |
XJQVERHFBNGDPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N=NC(=O)OC(C)(C)CCOCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3-chlorophenyl)-1'-[(2-chlorophenyl)methyl]spiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one](/img/structure/B11933496.png)

![2-Chloro-5-[5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B11933516.png)
![26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese](/img/structure/B11933520.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]piperidine-3-carboxamide](/img/structure/B11933529.png)

![sodium;2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B11933538.png)
![3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one](/img/structure/B11933543.png)
![4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid](/img/structure/B11933557.png)
![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate;hydrate](/img/structure/B11933563.png)


